molecular formula Na2O7S2 B7821492 Sodium pyrosulfate

Sodium pyrosulfate

Cat. No.: B7821492
M. Wt: 222.11 g/mol
InChI Key: JXAZAUKOWVKTLO-UHFFFAOYSA-L
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Description

It is a colorless salt that hydrolyzes in water to form sodium bisulfate (NaHSO₄), which has a pH of around 1 . This compound is commonly used in analytical chemistry and various industrial applications.

Preparation Methods

Sodium pyrosulfate is typically prepared by heating sodium bisulfate to 280°C (536°F). The reaction is as follows :

[ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]

At temperatures above 460°C (860°F), the compound further decomposes to produce sodium sulfate and sulfur trioxide:

[ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]

Chemical Reactions Analysis

Sodium pyrosulfate undergoes several types of chemical reactions:

  • Hydrolysis: : In water, it hydrolyzes to form sodium bisulfate: [ \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{NaHSO}_4 ]

  • Decomposition: : At high temperatures, it decomposes to form sodium sulfate and sulfur trioxide: [ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]

  • Fusion with Metal Oxides: : It can dissolve difficult-to-dissolve metal oxides by forming soluble sulfates .

Scientific Research Applications

Sodium pyrosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of disulfuric acid, disodium salt primarily involves its strong acidic nature. It can protonate other compounds, facilitating various chemical reactions. In the case of its catalytic applications, the compound acts as a proton donor, enhancing the reactivity of the substrates involved in the reaction .

Comparison with Similar Compounds

Sodium pyrosulfate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications in both analytical chemistry and industrial processes.

Properties

IUPAC Name

disodium;sulfonato sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAZAUKOWVKTLO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889631
Record name Disulfuric acid, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystals; [Merck Eurolab MSDS]
Record name Disulfuric acid, disodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13934
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13870-29-6
Record name Disulfuric acid, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As the gaseous and solid streams flow counter current to each other, they undergo the reactions shown in equations 3 and 6. Beginning at the far right, the combustion gases are sufficiently hot to decompose sodium pyrosulfate to produce sodium sulfate and sulfur trioxide. The sodium sulfate is discharged from the kiln through a port at the far right end, and the sulfur trioxide enters the gas stream which is moving to the left. Somewhere towards the middle of the kiln, sodium hydrogen sulfate is decomposed to give sodium pyrosulfate and water vapor. The solid pyrosulfate moves toward the right while the water vapor flows with the combustion gases upwards towards the left. In the left hand section of the kiln, water vapor and sulfur trioxide combine to form sulfuric acid. This acid for the most part is lost with the product gases since the temperature of the flue gases at the exit exceeds the boiling points of lower concentrations of sulfuric acid. Acid in the feed combines with the salt to form hydrogen chloride and sodium hydrogen sulfate. The solid sodium hydrogen sulfate moves to the right while the hydrogen chloride escapes with the combustion gases through the vent in the left end of the kiln.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pyrosulfate
Reactant of Route 2
Sodium pyrosulfate

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